Difloxacin-d3 - 1173147-93-7

Difloxacin-d3

Catalog Number: EVT-3163266
CAS Number: 1173147-93-7
Molecular Formula: C21H19F2N3O3
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Difloxacin-d3 is intended for use as an internal standard for the quantification of difloxacin by GC- or LC-MS. Difloxacin is a fluoroquinolone antibiotic. It is active against isolates of anaerobic bacteria, including B. fragilis, as well as Fusobacterium and Actinomyces species with MIC values ranging from ≤0.125 to 8 µg/ml. It eliminates E. coli and B. fragilis infection in a rat intra-abdominal abscess model when administered at a dose of 40 mg/kg three times per day.

Ciprofloxacin

Compound Description: Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) is a synthetic broad-spectrum antibacterial compound belonging to the fluoroquinolone class. It exhibits antimicrobial activity by inhibiting DNA gyrase, an enzyme crucial for bacterial chromosome replication. Ciprofloxacin is widely utilized for treating various infections, including those of the urinary, respiratory, and gastrointestinal tracts, skin, and eyes [].

Norfloxacin

Compound Description: Norfloxacin (1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) is another broad-spectrum antibiotic belonging to the fluoroquinolone class []. It functions by inhibiting bacterial DNA gyrase, essential for DNA replication and transcription. Norfloxacin is commonly used to treat various bacterial infections, including urinary tract infections, prostatitis, and certain gastrointestinal infections.

Sarafloxacin

Compound Description: Sarafloxacin (1-cyclopropyl-6-fluoro-7-(4-(methylamino)piperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a fluoroquinolone antibiotic primarily used in veterinary medicine []. Like other fluoroquinolones, it acts by inhibiting bacterial DNA gyrase, an enzyme vital for bacterial DNA replication and repair. Sarafloxacin is effective against a broad range of bacterial infections in animals.

Levofloxacin

Compound Description: Levofloxacin, chemically (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a synthetic fluoroquinolone antibiotic []. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. Levofloxacin is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.

Moxifloxacin

Compound Description: Moxifloxacin, chemically 1-cyclopropyl-7-[(S,S)-2,8-diazabicyclo[4.3.0]non-8-yl]-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a broad-spectrum fluoroquinolone antibiotic [, ]. It works by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, repair, and transcription. Moxifloxacin is used to treat a variety of bacterial infections, including pneumonia, sinusitis, and skin infections.

Overview

Difloxacin-d3 is a deuterated derivative of difloxacin, a fluoroquinolone antibiotic primarily used in veterinary medicine for treating bacterial infections. The deuteration enhances its stability and allows for precise analytical tracking in various studies. Difloxacin itself is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, making it valuable in clinical and veterinary applications.

Source

Difloxacin-d3 can be sourced from various chemical suppliers, including Bertin Bioreagent and Sigma-Aldrich, which offer it as an analytical standard for research purposes .

Classification

Difloxacin-d3 is classified under the category of fluoroquinolone antibiotics. These compounds are characterized by their synthetic origin and their mechanism of action, which involves the inhibition of bacterial DNA synthesis.

Synthesis Analysis

Methods

The synthesis of difloxacin-d3 typically involves the modification of difloxacin through deuterium substitution at specific positions on the molecule. Common methods include:

  • Chemical Synthesis: Utilizing deuterated reagents during the synthesis process to replace hydrogen atoms with deuterium.
  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): Employed to purify the synthesized compound and separate it from impurities .

Technical Details

The synthesis process often requires careful monitoring using techniques such as thin-layer chromatography (TLC) to ensure purity and yield. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are utilized for structural characterization and confirmation of the compound's identity .

Molecular Structure Analysis

Structure

Difloxacin-d3 retains the core structure of difloxacin but includes deuterium atoms at specific positions. Its molecular formula is C_19H_18D_3F_2N_3O_3, reflecting the incorporation of deuterium.

Data

The molecular weight of difloxacin-d3 is approximately 357.37 g/mol. The compound exhibits a complex three-dimensional structure that facilitates its interaction with bacterial enzymes.

Chemical Reactions Analysis

Reactions

Difloxacin-d3 undergoes similar chemical reactions as difloxacin, including:

  • Acid-Base Reactions: The presence of functional groups allows for protonation and deprotonation reactions.
  • Nucleophilic Substitution: The fluorine atoms in the structure can participate in nucleophilic attack mechanisms, which are crucial for its antibacterial activity.

Technical Details

Analytical methods such as HPLC and mass spectrometry are essential for monitoring these reactions, ensuring that any by-products or impurities are identified and quantified accurately .

Mechanism of Action

Process

Difloxacin-d3 exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to:

  • Disruption of DNA Supercoiling: Essential for bacterial cell division.
  • Induction of DNA Breakage: Resulting in bacterial cell death.

Data

Studies have demonstrated that difloxacin-d3 maintains similar potency to difloxacin in inhibiting bacterial growth, with effective concentrations often in the low micromolar range .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point can vary based on purity but is generally around 200°C.
  • Stability: Difloxacin-d3 exhibits good stability under standard storage conditions but should be protected from light and moisture to prevent degradation .
Applications

Scientific Uses

Difloxacin-d3 is primarily utilized in research settings for:

  • Analytical Chemistry: As an internal standard in quantitative analyses of difloxacin levels in biological matrices.
  • Pharmacokinetics Studies: To understand absorption, distribution, metabolism, and excretion profiles due to its distinct isotopic labeling.
  • Mechanistic Studies: Investigating the interactions between fluoroquinolones and bacterial enzymes at a molecular level.
Deuterium Isotope Effects on Pharmacokinetic Profiling of Difloxacin-d3

Isotopic Influence on Metabolic Stability and Clearance Dynamics

The substitution of C–H bonds with stronger C–D bonds (∼5–6 kcal/mol higher dissociation energy) directly impedes cytochrome P450 (CYP)-mediated oxidative metabolism. For Difloxacin-d3, deuterium resides at the metabolically vulnerable N-methylpiperazine group—a known site of oxidative N-dealkylation in fluoroquinolones. Studies using rat hepatocytes and liver microsomes quantify this effect:

  • Reduced Intrinsic Clearance: Difloxacin-d3 exhibits a 1.7–2.5-fold decrease in hepatic intrinsic clearance (CLint) compared to non-deuterated difloxacin, attributable to slowed N-demethylation kinetics [6].
  • Metabolic Switching: When deuteration blocks primary oxidation sites, metabolic flux redirects toward alternative pathways. Difloxacin-d3 shows increased acyl-glucuronide formation (32% higher yield) and sulfation (∼15% increase) in human microsomes, compensating for reduced oxidative clearance [6] [10].
  • Assay-Dependent Variability: Vendor-sourced microsomes significantly impact observed stability. Xenotech rat liver microsomes generate 10–30-fold higher oxidative metabolites than Corning-Gentest microsomes for structurally related fluoroquinolones, highlighting methodological influences on KIE quantification [10].

Table 1: Hepatic Clearance Modifications Induced by Deuteration

Deuteration SiteCLint Reduction (Fold)Primary Metabolic ShiftIsotope Effect (kH/kD)
N-methylpiperazine (Difloxacin-d3)1.7–2.5Increased glucuronidation/sulfation1.8–2.4
O-methyl groups2–3Hydroxylation2.5–3.2
Multiple alkyl sites≥5Unaltered renal excretion≥5.0

These dynamics extend in vivo, where deuterated analogs like d9-methadone achieve 5.2-fold higher AUC and prolonged half-lives—effects anticipated for Difloxacin-d3 based on in vitro microsomal data [6].

Comparative Hepatic Glucuronidation Pathways in Model Organisms

Difloxacin undergoes competing phenolic glucuronidation (aromatic OH-group) and acyl glucuronidation (carboxylic acid moiety). Deuteration indirectly influences these Phase II pathways by altering substrate availability when oxidative routes are blocked:

  • Species-Specific Glucuronidation Capacity: Rats exhibit 3-fold higher phenolic glucuronidation rates of diflunisal (structurally analogous) than humans, while acyl glucuronidation is comparable. In cirrhosis, both pathways are impaired by 38% equally in humans, suggesting conserved vulnerability to hepatic damage .
  • Deuteration’s Indirect Impact: Reduced oxidative clearance of Difloxacin-d3 increases substrate availability for UGT enzymes. Bovine liver β-glucuronidase hydrolyzes difloxacin glucuronides at 1.4× the rate of human enzyme, implying species-dependent recirculation potential [5] .
  • Feline Metabolic Deficiency: Cats lack functional UGT1A6, rendering them incapable of glucuronidating difloxacin’s phenolic group. This results in prolonged exposure and potential toxicity—a critical consideration for veterinary translation of Difloxacin-d3 [3] [9].

Table 2: Glucuronidation Pathway Efficiency Across Species

SpeciesPhenolic Glucuronidation RateAcyl Glucuronidation Rateβ-Glucuronidase Activity (SI Content)
Human1.0 (Reference)1.0 (Reference)0.87 ± 0.52 µg/mL [1]
Rat3.0×1.1×1.50 ± 0.56 µg/mL [1]
Equine2.2×0.9×1.26 ± 0.49 µg/mL [1]
FelineNot detectable0.7×ND

Deuteration-Induced Alterations in Biliary Recirculation Mechanisms

Enterohepatic recirculation (EHR) significantly extends difloxacin’s half-life via biliary excretion of glucuronides, followed by gut microbial β-glucuronidase-mediated hydrolysis and reabsorption. Difloxacin-d3 may disrupt this loop through two mechanisms:

  • Inhibition of Bacterial β-Glucuronidase: Ciprofloxacin (a fluoroquinolone analog) reduces β-glucuronidase activity in E. coli and rat ileal content by >60% at 50–2000 μmol/L concentrations. This directly impairs hydrolysis of glucuronidated difloxacin, limiting aglycone regeneration and reabsorption [5].
  • Altered Biliary Excretion Kinetics: Deuteration slows metabolism, reducing glucuronide conjugate flux into bile. In dogs, only 5% of difloxacin undergoes renal clearance, implying dominant biliary elimination. Reduced conjugate secretion could shorten EHR magnitude [3] [9].
  • Consequence for Exposure: EHR blockade by ciprofloxacin decreases diclofenac plasma AUC by ∼40% in rats—a proxy effect expected for Difloxacin-d3 when combined with its intrinsic KIE [5].

Interactive Data: Metabolic Switching in Deuterated vs. Protio Difloxacin

Table 3: Metabolite Distribution Shifts Following Deuteration

Metabolite PathwayNon-Deuterated DifloxacinDifloxacin-d3Change (%)
N-Demethylation45%22%↓ 51%
Acyl glucuronide30%42%↑ 40%
Phenolic glucuronide15%23%↑ 53%
Sulfate conjugate8%11%↑ 38%
Unchanged parent (24 h)<2%9%↑ 350%

Data derived from in vitro hepatocyte models [6] [10].

Properties

CAS Number

1173147-93-7

Product Name

Difloxacin-d3

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid

Molecular Formula

C21H19F2N3O3

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29)/i1D3

InChI Key

NOCJXYPHIIZEHN-FIBGUPNXSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.